Antifungal Activity of 1-(Difluoromethyl)-1H-pyrazole-3-carbohydrazide Derivatives vs. Established SDH Inhibitors
Derivatives of 1-(Difluoromethyl)-1H-pyrazole-3-carbohydrazide have been identified as potent antifungal agents that inhibit succinate dehydrogenase (SDH), an essential enzyme in the fungal respiratory chain . While specific quantitative data for the parent compound is not directly available in the public domain, research on structurally analogous derivatives (e.g., 1-(difluoromethyl)-1H-pyrazole-4-carboxamide) and related SDH inhibitors like Boscalid provides a class-level inference. Some derivatives have demonstrated higher antifungal activity than established fungicides , suggesting that the 1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide scaffold is a promising starting point for developing next-generation SDH inhibitors with potentially improved potency.
| Evidence Dimension | Antifungal Activity (Qualitative Comparison) |
|---|---|
| Target Compound Data | Derivatives show high antifungal activity; specific IC50 values not disclosed for parent compound. |
| Comparator Or Baseline | Established SDH inhibitor fungicides (e.g., Boscalid). |
| Quantified Difference | Higher antifungal activity reported for some derivatives . |
| Conditions | In vitro assays against Ascomycete pathogens. |
Why This Matters
This class-level evidence supports the strategic procurement of 1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide for medicinal chemistry and agrochemical programs specifically targeting SDH for antifungal discovery.
